

Preparing CNA and RNA-seq Data for MPAC: Application Notes and Protocols

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Compound of Interest

Compound Name: MPAC
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This document provides detailed application notes and protocols for preparing Copy Number Alteration (CNA) and RNA-sequencing (RNA-seq) data for use with the Multi-omic Pathway Analysis of Cells (**MPAC**) R package. **MPAC** is a computational framework that integrates multi-omic data to infer pathway activities and identify clinically relevant patient subgroups.^[1] Adherence to the specified input formats is crucial for the successful application of the **MPAC** workflow.

Data Presentation: Input Data Summary

MPAC requires two primary data inputs: a gene-level copy number matrix and a gene-level RNA-seq expression matrix. The following tables summarize the required format and content for each.

Table 1: Gene-Level Copy Number Alteration (CNA) Data Matrix

Parameter	Description	Data Type	Example
Rows	Gene identifiers. Hugo Gene Nomenclature Committee (HGNC) symbols are recommended for compatibility with pathway databases.	Character	TP53, EGFR, KRAS
Columns	Sample identifiers. These should be consistent across both CNA and RNA-seq matrices.	Character	TCGA-02-0001, TCGA-02-0003
Values	Gene-level copy number scores. MPAC utilizes the sign of these scores to determine the state of gene alteration.	Numeric	-1, 0, 1

Table 2: Gene-Level RNA-seq Expression Data Matrix

Parameter	Description	Data Type	Example
Rows	Gene identifiers. Must be consistent with the CNA matrix (e.g., HGNC symbols).	Character	TP53, EGFR, KRAS
Columns	Sample identifiers. Must match the column names in the CNA matrix.	Character	TCGA-02-0001, TCGA-02-0003
Values	Gene expression values in log ₁₀ (FPKM + 1) format.	Numeric	3.45, 1.23, 0.58

Experimental Protocols

This section details the methodologies for processing raw CNA and RNA-seq data to generate the **MPAC**-compatible matrices described above.

Protocol 1: Preparation of Gene-Level CNA Data

This protocol outlines the steps to process raw copy number data, typically from array-based platforms or next-generation sequencing, into a gene-level matrix of discrete states for **MPAC**.

1. Data Acquisition and Preprocessing:

- Obtain raw CNA data (e.g., from Affymetrix SNP arrays or whole-genome sequencing).
- Perform initial quality control and normalization appropriate for the data type.

2. Segmentation:

- Utilize a segmentation algorithm, such as Circular Binary Segmentation (CBS), to identify genomic regions with consistent copy number. This step transforms noisy probe-level data into segments of constant copy number.

3. Gene-Level Score Calculation:

- Map the segmented copy number values to genes. For each gene, assign the segment mean value of the segment that encompasses the gene. If a gene overlaps with multiple segments, a common approach is to take the weighted average of the segment means, weighted by the length of the overlap.
- The resulting value is a continuous gene-level copy number score.

4. Discretization of CNA States for **MPAC**:

- **MPAC** requires discrete states for CNA data: repressed (-1), normal (0), or activated (1).
- This discretization is based on the sign of the gene-level copy number scores:
 - Activated (1): Positive score (gain or amplification).
 - Normal (0): Score is exactly 0.
 - Repressed (-1): Negative score (loss or deletion).
- Transform your continuous score matrix into a discrete matrix with values of -1, 0, or 1.

5. Final Matrix Formatting:

- Ensure the final matrix has genes as rows (with HGNC symbols as row names) and samples as columns.

Protocol 2: Preparation of Gene-Level RNA-seq Data

This protocol describes the process of converting raw RNA-seq reads into a log-transformed FPKM expression matrix suitable for **MPAC**.

1. Raw Read Quality Control:

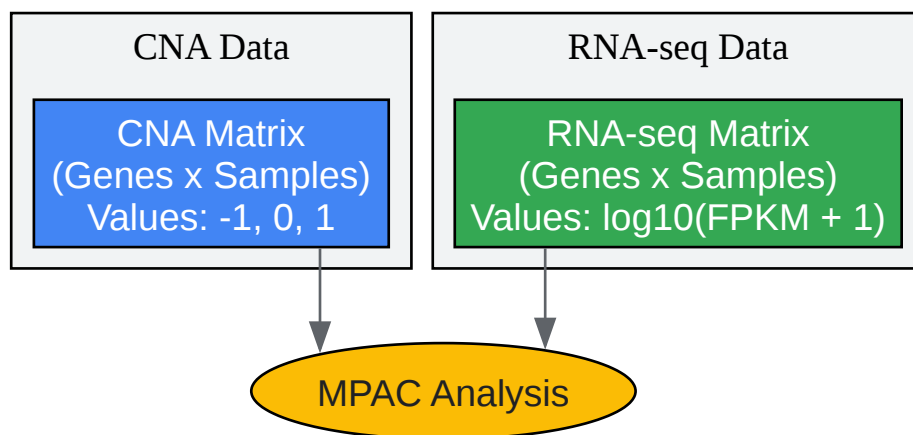
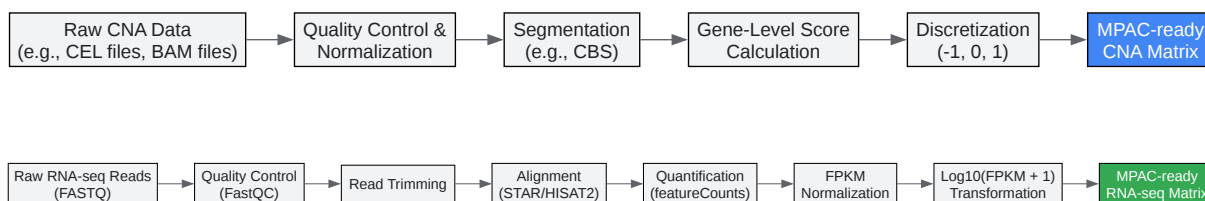
- Start with raw sequencing reads in FASTQ format.
- Perform quality control using tools like FastQC to assess read quality, adapter content, and other metrics.

2. Read Trimming and Filtering:

- Trim adapter sequences and remove low-quality reads using tools such as Trimmomatic or Cutadapt.
3. Alignment to a Reference Genome:
- Align the processed reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.
4. Quantification of Gene Expression:
- Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq. This will generate a raw read count matrix.
5. Normalization to FPKM:
- Normalize the raw read counts to Fragments Per Kilobase of transcript per Million mapped reads (FPKM). This normalization accounts for differences in both gene length and sequencing depth.
 - FPKM Calculation:
$$\text{FPKM} = \frac{\text{fragments_mapped_to_gene} * 10^9}{(\text{total_mapped_fragments} * \text{gene_length_in_bp})}$$
6. Log Transformation for **MPAC**:
- **MPAC** specifically requires the RNA-seq data to be in the format of $\log_{10}(\text{FPKM} + 1)$.
 - Apply this transformation to your FPKM matrix. The addition of 1 prevents issues with taking the logarithm of zero.
7. Final Matrix Formatting:
- Confirm that the final matrix has genes as rows (with HGNC symbols as row names) and samples as columns, with column names matching the CNA matrix.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for preparing CNA and RNA-seq data for **MPAC** analysis.



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References

- 1. Bioconductor - MPAC [bioconductor.posit.co]
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